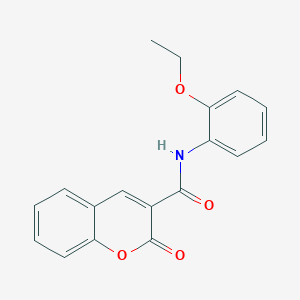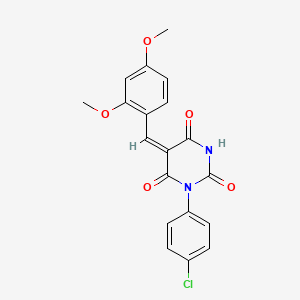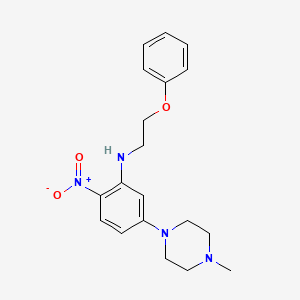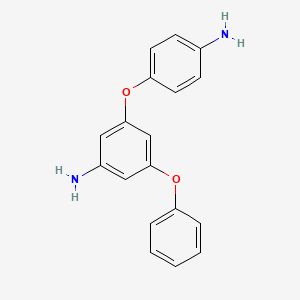![molecular formula C17H17N3O3S B11692833 2-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]-1,3-benzothiazole](/img/structure/B11692833.png)
2-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]-1,3-benzothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2E)-2-(3,4,5-Trimethoxybenzyliden)hydrazinyl]-1,3-Benzothiazol ist eine komplexe organische Verbindung, die einen Benzothiazolring aufweist, der mit einer Hydrazoneinheit verbunden ist. Diese Verbindung ist im Bereich der pharmazeutischen Chemie von großem Interesse aufgrund ihrer potenziellen biologischen Aktivitäten.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-[(2E)-2-(3,4,5-Trimethoxybenzyliden)hydrazinyl]-1,3-Benzothiazol beinhaltet typischerweise die Kondensation von 3,4,5-Trimethoxybenzaldehyd mit 2-Hydrazinyl-1,3-Benzothiazol unter sauren oder basischen Bedingungen. Die Reaktion wird üblicherweise in einem Lösungsmittel wie Ethanol oder Methanol durchgeführt, und das Produkt wird durch Umkristallisation gereinigt .
Industrielle Produktionsverfahren
Obwohl spezifische industrielle Produktionsverfahren für diese Verbindung nicht gut dokumentiert sind, würde der allgemeine Ansatz darin bestehen, den Laborsyntheseprozess zu skalieren. Dies würde die Optimierung der Reaktionsbedingungen, die Verwendung industrieller Lösungsmittel und den Einsatz großtechnischer Reinigungsverfahren wie Säulenchromatographie oder Kristallisation umfassen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-[(2E)-2-(3,4,5-Trimethoxybenzyliden)hydrazinyl]-1,3-Benzothiazol kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.
Reduktion: Die Reduktion kann mit Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid erreicht werden.
Substitution: Die Verbindung kann an nukleophilen Substitutionsreaktionen teilnehmen, insbesondere am Benzothiazolring.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurem Medium.
Reduktion: Natriumborhydrid in Methanol.
Substitution: Nukleophile wie Amine oder Thiole in Gegenwart einer Base.
Hauptprodukte
Oxidation: Oxidierte Derivate des Benzothiazolrings.
Reduktion: Reduzierte Hydrazone-Derivate.
Substitution: Substituierte Benzothiazol-Derivate.
Wissenschaftliche Forschungsanwendungen
Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht auf sein Potenzial als Enzyminhibitor.
Medizin: Erforscht auf seine Antikrebs-, Entzündungshemmenden und antimikrobiellen Eigenschaften.
Industrie: Potenzieller Einsatz bei der Entwicklung neuer Materialien mit spezifischen elektronischen Eigenschaften.
Wirkmechanismus
Die biologische Aktivität von 2-[(2E)-2-(3,4,5-Trimethoxybenzyliden)hydrazinyl]-1,3-Benzothiazol ist hauptsächlich auf seine Fähigkeit zurückzuführen, mit verschiedenen molekularen Zielen zu interagieren. Beispielsweise kann es Enzyme wie Tubulin, Hitzeschockprotein 90 (Hsp90) und Thioredoxinreduktase (TrxR) hemmen. Diese Interaktionen stören zelluläre Prozesse, was zu den beobachteten biologischen Wirkungen der Verbindung führt .
Wissenschaftliche Forschungsanwendungen
2-[(2E)-2-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3-BENZOTHIAZOLE has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-[(2E)-2-[(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3-BENZOTHIAZOLE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit tubulin polymerization, which is crucial for cell division, thereby exhibiting anticancer activity. Additionally, it can interact with microbial enzymes, leading to antimicrobial effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
3-(3,4,5-Trimethoxybenzyliden)-1,3-Dihydroindol-2-on: Eine weitere Verbindung mit einer Trimethoxybenzyliden-Einheit, die für ihre Tubulin-Hemmwirkung bekannt ist.
Ethyl-4-[2-(3,4,5-Trimethoxybenzyliden)hydrazino]benzoat: Ähnliche Struktur mit potenziellen biologischen Aktivitäten.
Einzigartigkeit
2-[(2E)-2-(3,4,5-Trimethoxybenzyliden)hydrazinyl]-1,3-Benzothiazol zeichnet sich durch seine einzigartige Kombination aus einem Benzothiazolring und einer Hydrazoneinheit aus, die ihm besondere chemische und biologische Eigenschaften verleiht. Seine Fähigkeit, mehrere Enzyme zu hemmen, macht es zu einer vielseitigen Verbindung in der pharmazeutischen Chemie .
Eigenschaften
Molekularformel |
C17H17N3O3S |
|---|---|
Molekulargewicht |
343.4 g/mol |
IUPAC-Name |
N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C17H17N3O3S/c1-21-13-8-11(9-14(22-2)16(13)23-3)10-18-20-17-19-12-6-4-5-7-15(12)24-17/h4-10H,1-3H3,(H,19,20)/b18-10+ |
InChI-Schlüssel |
KDWWNDGRDYNHLQ-VCHYOVAHSA-N |
Isomerische SMILES |
COC1=CC(=CC(=C1OC)OC)/C=N/NC2=NC3=CC=CC=C3S2 |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C=NNC2=NC3=CC=CC=C3S2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[[5-Bromo-2-[(2,4-dichlorophenyl)methoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11692756.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11692763.png)
![(5Z)-3-(3-chlorophenyl)-2-thioxo-5-[4-(trifluoromethyl)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B11692766.png)
![(5E)-5-({4-[(4-Chlorophenyl)methoxy]phenyl}methylidene)-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11692772.png)
![5-amino-3-{(Z)-1-cyano-2-[4-(dimethylamino)-3-nitrophenyl]ethenyl}-1H-pyrazole-4-carbonitrile](/img/structure/B11692779.png)

![Methyl 2-(1,8-dimethyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B11692797.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-1H-indol-3-ylmethylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11692802.png)


![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-4-(4-chloro-2-methylphenoxy)butanehydrazide](/img/structure/B11692814.png)
![Naphthalene-1-carboxylic acid benzo[1,3]dioxol-5-ylmethylene-hydrazide](/img/structure/B11692819.png)
![(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-(4-methoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11692822.png)

